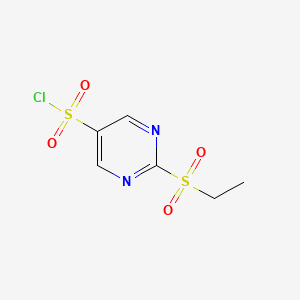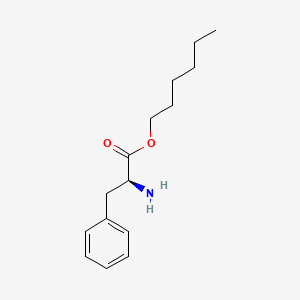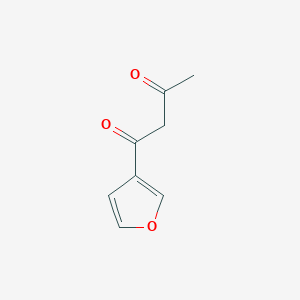
1-(Furan-3-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-yl)butane-1,3-dione is an organic compound with the molecular formula C8H8O3 It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of a butane-1,3-dione moiety attached to the furan ring at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Furan-3-yl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds at elevated temperatures and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Furan-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-yl)butane-1,3-dione involves its interaction with various molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione: This compound has similar structural features but includes trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
1-(Furan-2-yl)butane-1,3-dione: This isomer differs in the position of the furan ring attachment, which can affect its chemical behavior and applications.
Uniqueness
1-(Furan-3-yl)butane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1-(furan-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H8O3/c1-6(9)4-8(10)7-2-3-11-5-7/h2-3,5H,4H2,1H3 |
Clave InChI |
QSNJSJXOCDYFNM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13314861.png)

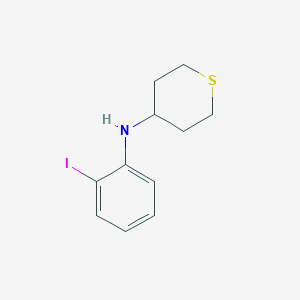

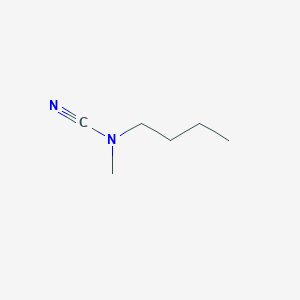


![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)
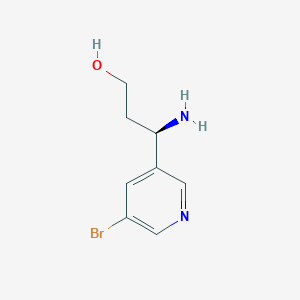
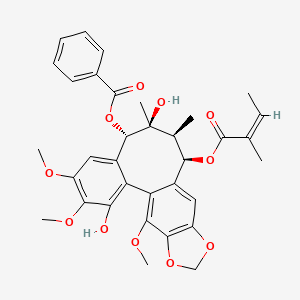
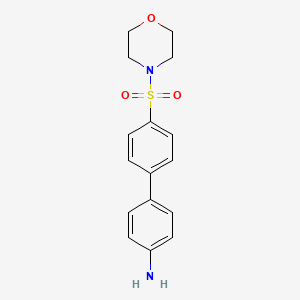
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)
